2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a fluorine atom at the 5-position and a methyl group at the 7-position on the indole ring, which significantly influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:
Indole Formation: The starting material is often an indole or a substituted indole, which undergoes halogenation to introduce the fluorine atom.
Methylation: The indole derivative is then methylated at the appropriate position to introduce the methyl group.
Acetylation: Finally, the indole derivative is acetylated to introduce the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and various substituted indole derivatives.
Scientific Research Applications
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new drugs and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and methyl groups on the indole ring influence its binding affinity to receptors and enzymes, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
2-(5-Fluoro-7-methyl-1H-indol-3-yl)acetic acid is compared with other similar indole derivatives, such as:
2-(5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid: This compound differs in the position of the methyl group, which affects its chemical properties and biological activities.
7-Chloro-5-(trifluoromethyl)-1H-indole: This compound features a chlorine atom and a trifluoromethyl group, leading to different reactivity and biological effects.
Properties
IUPAC Name |
2-(5-fluoro-7-methyl-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-6-2-8(12)4-9-7(3-10(14)15)5-13-11(6)9/h2,4-5,13H,3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQOQHRBQHCFAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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